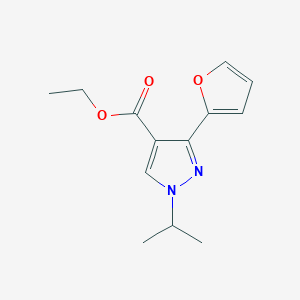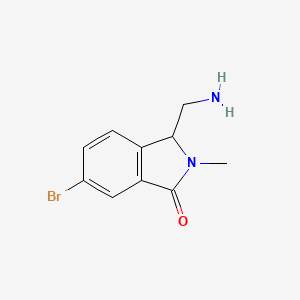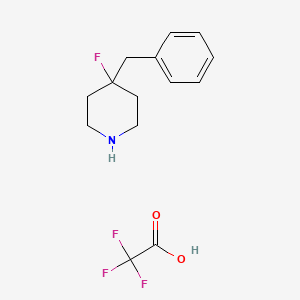
4-Benzyl-4-fluoropiperidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-fluoropiperidine, trifluoroacetic acid is a compound with the molecular formula C14H17F4NO2 and a molecular weight of 307.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is combined with trifluoroacetic acid, a strong organic acid commonly used in organic synthesis . The presence of both benzyl and fluorine substituents on the piperidine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid typically involves the fluorination of benzylpiperidine derivatives. One common method includes the reaction of benzylpiperidine with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid as a solvent and catalyst in these reactions helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-4-fluoropiperidine, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid involves its interaction with specific molecular targets. The benzyl and fluorine substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The trifluoroacetic acid component may act as a catalyst or stabilizer in these interactions, facilitating the compound’s overall effect .
Comparison with Similar Compounds
4-Benzylpiperidine: Lacks the fluorine substituent, resulting in different chemical reactivity and biological activity.
4-Fluoropiperidine: Lacks the benzyl group, affecting its binding properties and applications.
Trifluoroacetic acid derivatives: Compounds with different substituents on the piperidine ring, leading to varied chemical and biological properties.
Uniqueness: 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid is unique due to the combined presence of benzyl and fluorine substituents, which enhance its chemical stability and biological activity. This combination makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H17F4NO2 |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
4-benzyl-4-fluoropiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16FN.C2HF3O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-5,14H,6-10H2;(H,6,7) |
InChI Key |
YPYRTUUKHLLLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)
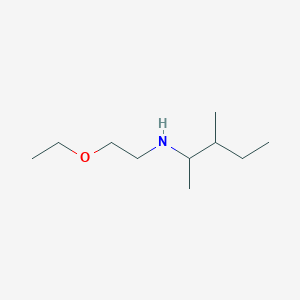

![(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13252163.png)
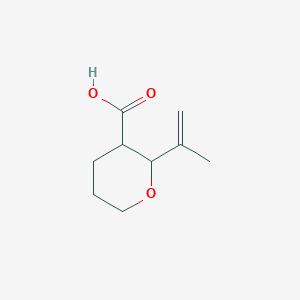
![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)

![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
